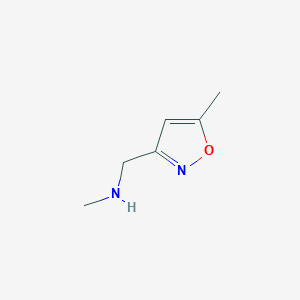
5-Amino-1,3,4-oxadiazole-2-carboxylic acid
Overview
Description
5-Amino-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is known for its diverse biological activities and is used in various fields of scientific research, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that oxadiazoles interact with their targets, leading to changes that result in their anti-infective properties . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Given the anti-infective properties of oxadiazoles, it can be inferred that they likely interfere with essential biochemical pathways in the infectious agents, leading to their inhibition .
Result of Action
Given the anti-infective properties of oxadiazoles, it can be inferred that they likely result in the inhibition or death of the infectious agents .
Action Environment
Factors such as ph and temperature can often impact the activity and stability of chemical compounds .
Biochemical Analysis
Biochemical Properties
5-Amino-1,3,4-oxadiazole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to act as a ligand for transition-metal driven organic reactions, facilitating precise regio- and stereoselectivity . Additionally, it can be integrated into polymers and protective coatings, offering attributes such as UV protection, water resistance, and flame resistance .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been demonstrated to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . These effects are mediated through its interactions with specific cellular targets, leading to alterations in cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to target various enzymes, such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase, which contribute to its anticancer properties . The compound’s ability to modulate these enzymes’ activity results in the inhibition of cancer cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. For instance, the rate constants of its decarboxylation reaction have been measured in water over a wide range of proton activities and temperatures . These studies provide insights into the compound’s long-term effects on cellular function in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant biological activity, such as anti-inflammatory effects . At higher doses, it may cause toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolic stability and its role as a bioisostere for carboxylic acids, esters, and carboxamides contribute to its pharmacokinetic properties . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility in organic solvents and its integration into polymers and protective coatings suggest its potential for targeted delivery and controlled release . These properties enhance its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound’s ability to interact with various cellular components directs it to specific compartments or organelles, affecting its activity and function . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-1,3,4-oxadiazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . Another method includes the reaction of carboxylic acids with N,N-dimethylanilines and N-isocyaniminotriphenylphosphorane, resulting in the formation of 1,3,4-oxadiazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield amino-substituted oxadiazoles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different biological and chemical properties depending on the introduced functional groups.
Scientific Research Applications
5-Amino-1,3,4-oxadiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in treating infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and conductivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different biological activities.
1,2,3-Oxadiazole: Known for its use in the synthesis of pharmaceuticals.
1,2,5-Oxadiazole: Exhibits unique chemical properties and is used in material science.
Uniqueness
5-Amino-1,3,4-oxadiazole-2-carboxylic acid is unique due to its specific arrangement of nitrogen and oxygen atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-amino-1,3,4-oxadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCSNJVXRRSDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633905 | |
| Record name | 5-Amino-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4970-61-0 | |
| Record name | 5-Amino-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



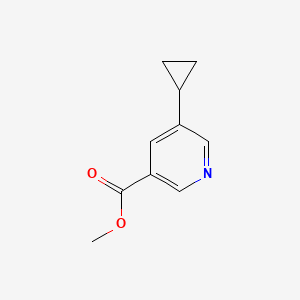
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1323000.png)


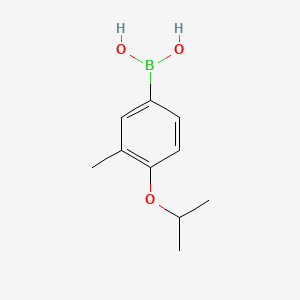

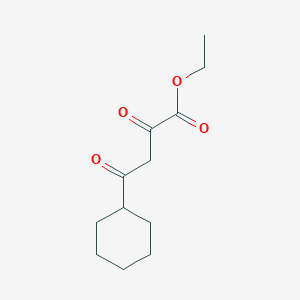

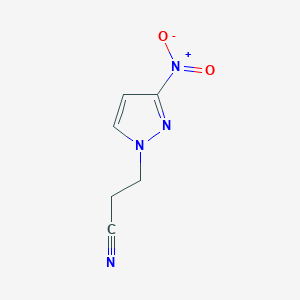

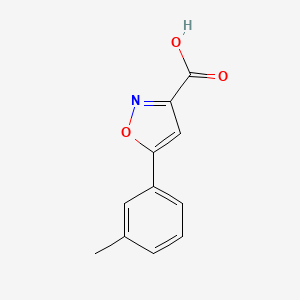
![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)
